4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride - 119924-32-2

4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride

Catalog Number: EVT-1472249
CAS Number: 119924-32-2
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.703
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine

    Compound Description: This compound serves as a key intermediate in the synthesis of various furo[3,2-c]pyridine derivatives. Its reactivity stems from the presence of the nitrogen atom in the pyridine ring, which can undergo diverse transformations. The trifluoromethylphenyl group introduces lipophilicity and can influence the compound's pharmacokinetic properties.

    Relevance: This compound shares the core furo[3,2-c]pyridine scaffold with 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. The difference lies in the substituent at the 2-position of the furo[3,2-c]pyridine ring, with a 3-(trifluoromethyl)phenyl group present instead of the piperazine moiety. This difference in substitution pattern highlights the versatility of the furo[3,2-c]pyridine core for exploring structure-activity relationships in medicinal chemistry.

N-(2-formylfuro[3,2-c]pyridin-4-yl)benzamide derivatives (8a-8g)

    Compound Description: This series of compounds represents furo[3,2-c]pyridine chalcone derivatives synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The chalcone moiety is linked to the furo[3,2-c]pyridine core through an amide bond at the 4-position. This series systematically varies substituents on the benzamide ring to understand their influence on antibacterial potency. Notably, compounds with 2-methoxy, 4-methoxy, and 3,4,5-trimethoxy substitutions on the benzamide ring showed significant activity against all tested bacterial strains, proving equipotent or even surpassing the standard drug Ciprofloxacin.

    Relevance: These compounds, similar to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, contain the furo[3,2-c]pyridine scaffold, emphasizing its potential as a privileged structure in medicinal chemistry. While 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride bears a piperazine substituent at the 4-position, these analogs feature a benzamide group at the same position, further diversifying the substitution pattern on the core structure and highlighting its potential in exploring structure-activity relationships.

H-furobenzopyrano[3,4-c]pyridin-5-ones (pyrido[3,4-c]psoralens) (3)

    Compound Description: This family of compounds represents pyrido[3,4-c]psoralens synthesized via the von Pechmann reaction, utilizing 6-hydroxy-2,3-dihydrobenzofuran acetates and 1-benzyl-3-ethoxycarbonylpiperidin-4-one as starting materials, followed by a dehydrogenation step. These compounds are characterized by a fused furobenzopyrano[3,4-c]pyridine core.

    Relevance: Although structurally distinct from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, these compounds share the presence of a furo[3,2-c]pyridine motif, albeit embedded within a larger polycyclic framework. This highlights the versatility of this heterocyclic system and its potential as a building block for assembling diverse structures with potential biological activities.

8H-pyrano[3′,2′:5,6]benzofuro[3,2-c]pyridin-8-ones

    Compound Description: These compounds, identified as isomers of pyrido[3,4-c]psoralens, are synthesized through two distinct synthetic routes. The first approach involves the ring closure of 4-formyl-3-hydroxy-2-methylbenzofuro[3,2-c]pyridine, while the second strategy employs the cyclization of piperidinone O-(4,7-dimethylcoumarin-7-yl) oxime derivatives followed by aromatization. These compounds are characterized by a fused pyrano[3′,2′:5,6]benzofuro[3,2-c]pyridine core.

    Relevance: Similar to the previous compound class, these isomers, although structurally different from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, also contain the furo[3,2-c]pyridine motif within their polycyclic structure. This further emphasizes the significance of this heterocyclic system as a versatile building block for creating diverse chemical entities with potential therapeutic applications.

Benzo[4,5]furo[3,2-b]pyridines

    Compound Description: This class of heterocyclic compounds represents a virtually unexplored group of benzo[4,5]furo[3,2-b]pyridines. Their synthesis was achieved through a novel method involving the reaction of enones with N-(benzofuran-3-yl)iminophosphorane. This reaction proceeds through a tandem aza-Wittig-electrocyclization process.

    Relevance: These compounds, while distinct from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in their overall structure, share the fundamental furo[3,2-b]pyridine moiety, albeit with a different fusion pattern compared to the furo[3,2-c]pyridine core in the target compound. This difference in ring fusion within the same parent heterocyclic system underscores the versatility of furo[3,2-x]pyridine as a scaffold for developing structurally diverse compounds.

2-Aminofuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (7a,b)

    Compound Description: This series represents a novel class of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines synthesized through a multi-step process involving the reaction of 2-aminofuran-3-carbonitriles with triethyl orthoformate or triethyl orthoacetate, followed by cyclization and hydrolysis reactions. Notably, this series explores the introduction of different substituents (R=H or Me) at the 2-position of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.

    Relevance: Though structurally distinct from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, these compounds belong to a related family of fused heterocycles containing the furo[3,2-c]pyrimidine core. This structural similarity suggests a potential commonality in their chemical reactivity and potential biological activities, highlighting the importance of exploring various heterocyclic systems incorporating the furo[3,2-c]pyridine scaffold.

-Hydroxyfuro[2′,3′:7,8]coumarins and 5H-benzofuro[3,2-c]furobenzopyran-5-one (18)

    Compound Description: This research focuses on synthesizing 4-hydroxyfuro[2′,3′:7,8]coumarins and their derivatives. A notable achievement is the development of a new pentacyclic ring system, 5H-benzofuro[3,2-c]furobenzopyran-5-one (18). This compound is derived from the 3-(2-methoxyphenyl) derivative of 4-hydroxyfuro[2′,3′:7,8]coumarin through demethyl-cyclization using reagents like pyridine hydrochloride, hydroiodic acid, or aluminum chloride.

    Relevance: While not directly analogous to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, the 4-hydroxyfuro[2′,3′:7,8]coumarins and their derivatives, including the pentacyclic system (18), demonstrate the utility of building upon the furo[2′,3′:7,8]coumarin framework, which itself contains a furo[3,2-c]pyridine motif embedded within its structure. This emphasizes the potential of exploring diverse modifications and expansions around the furo[3,2-c]pyridine scaffold to access novel chemical entities with potential biological significance.

Thieno[3,2-b]pyridine derivatives (Ic)

    Compound Description: This patent describes a broad range of thieno[3,2-b]pyridine derivatives, characterized by a core thieno[3,2-b]pyridine structure functionalized with various substituents. The patent emphasizes the potential pharmaceutical applications of these compounds.

    Relevance: Although these compounds are thieno[3,2-b]pyridines and not furo[3,2-c]pyridines like 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, they highlight the importance of exploring bioisosteric replacements within a privileged scaffold. Replacing the furan ring in furo[3,2-c]pyridine with a thiophene ring in thieno[3,2-b]pyridine exemplifies this concept, suggesting that similar biological activity might be achieved with modifications in the heterocyclic core while retaining the overall structural framework.

N-(2-Alkoxycarbonyl-thieno[2,3-b]pyrid-3-yl)oxalamide acid alkylesters (B) and 4-alkoxy-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2-carboxylic acid alkylesters (E/1-E/8)

    Compound Description: These two series of compounds, N-(2-alkoxycarbonyl-thieno[2,3-b]pyrid-3-yl)oxalamide acid alkylesters (B) and 4-alkoxy-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2-carboxylic acid alkylesters (E/1-E/8), were synthesized and evaluated for their antinaphylactic activity. The synthesis involved reacting 3-amino-2-carboxylic esters or 3-amino-2-cyano-thieno[2,3-b]pyridines with oxalic acid diethylester in the presence of sodium alkoxides.

    Relevance: Similar to the previous example, these compounds also utilize a thieno[2,3-b]pyridine core, demonstrating the relevance of bioisosteric replacements within the context of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. The observed antinaphylactic activity of these compounds suggests that modifying the core heterocycle while retaining the overall structural framework can lead to compounds with potentially valuable pharmacological properties.

Fluoroquinolone analogs (3a-i)

    Compound Description: This research focuses on synthesizing new fluoroquinolone analogs using both conventional and microwave irradiation techniques. The key structural feature of these analogs is the fluoroquinolone core, which is further derivatized with various amines, including morpholine, piperidine, thiomorpholine, and others. The study highlights the efficiency of microwave irradiation in expediting the synthesis of these analogs.

    Relevance: These compounds, while structurally distinct from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, showcase the use of piperazine as a substituent, similar to the target compound. This commonality, despite the different core structures, emphasizes the importance of piperazine as a pharmacophore in medicinal chemistry, highlighting its potential contribution to various biological activities.

Prasugrel hydrochloride (1) and its synthetic intermediates

    Compound Description: Prasugrel hydrochloride, chemically defined as 5-[1(RS)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxyethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-yl acetate hydrochloride, is a platelet aggregation inhibitor used to prevent blood clots. Its synthesis involves several intermediates, including 5(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

    Relevance: Prasugrel hydrochloride and its intermediate share the tetrahydrothieno[3,2-c]pyridine core with 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, highlighting the relevance of this scaffold, albeit with a thiophene ring instead of a furan ring. This difference emphasizes the significance of bioisosteric replacements in drug design, suggesting that modifications to the core heterocycle can lead to compounds with distinct pharmacological profiles.

2-acetoxy-5-[2-oxo-2-(4-substitutedpiperazin-1-yl)]ethyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridines (4a~4j)

    Compound Description: This series of compounds represents novel ADP receptor antagonists designed and synthesized as potential anti-clotting agents. The synthesis utilizes 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride as a starting material. Compounds 4g, 4i, and 4j exhibited significant anti-clotting activities, even surpassing the potency of the positive control drug Ticlopidine.

    Relevance: Similar to Prasugrel hydrochloride, these compounds also utilize the tetrahydrothieno[3,2-c]pyridine core. The presence of a piperazine moiety, analogous to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, albeit at a different position and with various substitutions, highlights the importance of this pharmacophore in the context of anti-clotting activity.

N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamide hydrochloride (PHA-543,613 hydrochloride)

    Compound Description: PHA-543,613 hydrochloride serves as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). Studies using this compound as a pretreatment demonstrated its neuroprotective effects against cerebral ischemic injury in a rat model. The mechanism of action involves the activation of α7nAChR, leading to a reduction in infarction volume and improvement in neurological deficits.

    Relevance: Although structurally different from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, PHA-543,613 hydrochloride highlights the pharmacological significance of the furo[2,3-c]pyridine scaffold, which is structurally similar to the furo[3,2-c]pyridine core in the target compound. This similarity arises from the variation in the relative positions of the oxygen and nitrogen heteroatoms within the fused pyridine ring system. The neuroprotective activity of PHA-543,613 hydrochloride suggests the potential of furo[x,y-c]pyridine derivatives as valuable tools for studying and treating neurological disorders.

(2'R)-N-[(11)C]Methyl-N-(phenylmethyl)-spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridin]-5'-amine (1)

    Compound Description: This compound represents a radiolabeled ligand designed for the imaging of α7 nicotinic acetylcholine receptors (α7-nAChR) using PET. It exhibits moderate affinity for α7-nAChR but unfortunately, in vivo biodistribution studies in mice revealed no significant site selectivity or receptor blockade in the hippocampus, the target tissue.

    Relevance: While structurally distinct from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, compound 1 incorporates a furo[2,3-b]pyridine moiety within its structure. Although it shows limited success as an imaging agent, its development emphasizes the continued interest in exploring the furo[x,y-z]pyridine scaffold for targeting α7-nAChR. This highlights the potential of such structures, albeit with further optimization, for developing novel therapeutics for neurodegenerative diseases.

4-(5,9-dimethoxy-4H-furo[3,2-g]chromen-6-yl)methylene-2-thiohydantoin derivatives

    Compound Description: These compounds, characterized by a core 4-(5,9-dimethoxy-4H-furo[3,2-g]chromen-6-yl)methylene-2-thiohydantoin structure, serve as versatile intermediates in synthesizing diverse heterocyclic compounds, including quinazolines, pyrazoles, and thiazines. Their reactivity stems from the presence of a thiohydantoin moiety and a reactive methylene group.

    Relevance: These compounds, though structurally distinct from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, highlight the utility of furo[3,2-g]chromene, a system incorporating the furo[3,2-c]pyridine motif, as a building block for synthesizing a diverse range of heterocycles. This underscores the potential of using similar synthetic strategies to create novel compounds based on the furo[3,2-c]pyridine scaffold for exploring their potential biological activities.

,9-Dimethoxy-5-oxo-5H-furobenzopyran-6-carbaldehyde (formylfurochromone) derivatives

    Compound Description: This research focuses on synthesizing various chromonyl derivatives starting from formylfurochromone (4,9-dimethoxy-5-oxo-5H-furobenzopyran-6-carbaldehyde). This aldehyde serves as a key building block for accessing diverse structures, including hydrazones, imidazoles, pyrano[2,3-b]cyclohexa-2,3-dienes, and others, through reactions with semicarbazide, thiosemicarbazide, diketones, amines, and other reagents. These synthesized compounds were evaluated for their pharmaceutical activities, particularly focusing on their anticoagulant properties.

    Relevance: While not directly analogous to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, the formylfurochromone derivatives highlight the versatility of the furobenzopyran scaffold, which incorporates the furo[3,2-c]pyridine motif within its structure. The diverse range of synthesized compounds and their subsequent evaluation for pharmaceutical activities underscore the potential of exploring similar strategies for modifying and expanding upon the furo[3,2-c]pyridine scaffold to generate novel compounds with potential therapeutic applications.

[3H]-A-585539 ([(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane])

    Compound Description: This compound represents a novel, high-affinity agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR). It shows excellent binding characteristics in both rat and human brain tissues. [H]-A-585539 is a valuable tool for investigating the role of α7 nAChR in various neurological processes and for developing potential therapeutics for cognitive disorders.

    Relevance: Though structurally distinct from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, [3H]-A-585539, along with its structural analogs discussed in the paper, highlights the pharmacological relevance of targeting the α7 nAChR for treating cognitive deficits. While not directly related in structure, the research on [3H]-A-585539 underscores the importance of developing ligands for neurologically relevant targets, which could potentially include exploring the therapeutic potential of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride or its derivatives in similar contexts.

5′-Nitro-indirubinoxime, 5′-Fluoro-indirubinoxime, and 5′-Trimethylacetamino-indirubinoxime

    Compound Description: These compounds are novel indirubin derivatives designed and tested for their antitumor activity. They exhibited potent antiproliferative effects against various human cancer cell lines and oncogenic rat kidney cells. The mechanism of action involves the activation of caspase-7, leading to apoptosis. In vivo studies using a rat tumor model demonstrated the significant inhibition of tumor growth upon treatment with these indirubin derivatives.

    Relevance: Although structurally distinct from 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, these indirubin derivatives demonstrate the potent antitumor activity achievable through structural modifications. This finding emphasizes the importance of exploring diverse chemical scaffolds, including those related to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, as potential sources of novel antitumor agents.

4′,5′-Dimethyl-4-hydroxyfuro[2′,3′:7,8]coumarins and their isomers

    Compound Description: This research delves into the synthesis of 4′,5′-dimethyl-4-hydroxyfuro[2′,3′:7,8]coumarins and their corresponding isomers, 4′,5′-dimethyl-4-hydroxyfuro[3′,2′:6,7]coumarins. These compounds are synthesized through the reaction of ethyl carbonate or ethyl chlorocarbonate with the respective 2,3-dimethyl-4- or 6-hydroxy-5-benzofuranyl ketones.

    Relevance: While not directly analogous to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, the synthesis of these dimethylfuro derivatives of coumarins showcases the application of building upon the furo[2′,3′:7,8]coumarin framework, which itself embodies a furo[3,2-c]pyridine motif within its structure. This emphasizes the possibility of exploring diverse modifications and expansions based on the furo[3,2-c]pyridine scaffold to access novel chemical entities with potential biological significance.

Selective histamine H4 receptor antagonists

    Compound Description: This patent focuses on selective antagonists of the histamine H4 receptor, aiming to treat and/or prevent symptoms associated with vestibular disorders. The patent emphasizes compounds with a higher affinity for the H4 receptor compared to the H3 receptor, indicating a KiH3/KiH4 ratio greater than 10:1. A wide range of chemical structures are covered, including piperazine derivatives, pyrimidine derivatives, and others, demonstrating the diverse chemical space explored for discovering potent and selective H4 receptor antagonists.

    Relevance: Despite the different core structures, some of the H4 receptor antagonists discussed in this patent, such as 1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine, share the piperazine moiety with 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. This commonality, even across distinct pharmacological targets, underscores the importance of piperazine as a pharmacophore in medicinal chemistry, suggesting its potential role in influencing various biological activities.

Properties

CAS Number

119924-32-2

Product Name

4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride

IUPAC Name

4-piperazin-1-ylfuro[3,2-c]pyridine;hydrochloride

Molecular Formula

C11H14ClN3O

Molecular Weight

239.703

InChI

InChI=1S/C11H13N3O.ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H

InChI Key

HKIQJGMEIRISEA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CO3.Cl

Synonyms

4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.